p-Fluoro Prasugrel-d4 (hydrochloride)

Description

Significance of Stable Isotope Labeling in Drug Development and Discovery

Stable isotope labeling is a critical technique in the field of drug development and discovery, providing a powerful method for tracing the metabolic fate of drug candidates within a biological system. metsol.com Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for use in a variety of studies, including those involving human subjects. metsol.com The incorporation of stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a drug molecule allows researchers to differentiate the drug and its metabolites from endogenous compounds. metsol.comnih.gov This labeling is particularly valuable in conjunction with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which can detect the mass difference between the labeled and unlabeled compounds. acs.orgnih.gov

This ability to track labeled molecules provides crucial data on a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govacs.org Understanding these pharmacokinetic parameters is fundamental to developing safe and effective therapies. metsol.com Furthermore, stable isotope labeling aids in the elucidation of complex metabolic pathways and can help in identifying potential drug-drug interactions. nih.govacs.org The use of stable isotope-labeled compounds as internal standards in quantitative bioanalysis is also a widespread practice, enhancing the accuracy and precision of measurements in complex biological matrices. clearsynth.comtexilajournal.comscioninstruments.com

Overview of Prasugrel (B1678051) and its Pharmacological Context (as a prodrug)

Prasugrel is a member of the thienopyridine class of antiplatelet agents, structurally and pharmacologically related to clopidogrel (B1663587) and ticlopidine. drugbank.comchemicalbook.com It is indicated for the prevention of thrombotic cardiovascular events in patients with acute coronary syndrome (ACS) undergoing percutaneous coronary intervention (PCI). drugbank.comnih.govnih.govpatsnap.com

A key characteristic of prasugrel is that it is a prodrug, meaning it is administered in an inactive form and requires metabolic activation in the body to exert its therapeutic effect. nih.govnih.govyoutube.compatsnap.com Following oral administration, prasugrel is rapidly absorbed and undergoes hydrolysis in the intestine to an inactive thiolactone intermediate. drugbank.compatsnap.com This intermediate is then metabolized in the liver by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6, to its active metabolite, R-138727. drugbank.compatsnap.com

The active metabolite of prasugrel irreversibly binds to the P2Y12 subtype of adenosine (B11128) diphosphate (B83284) (ADP) receptors on the surface of platelets. drugbank.comnih.govpatsnap.com This binding prevents ADP from mediating platelet activation and aggregation, thereby inhibiting the formation of blood clots. drugbank.comnih.govpatsnap.com The irreversible nature of this binding means that the antiplatelet effect lasts for the entire lifespan of the platelet, which is typically 7 to 10 days. nih.govpatsnap.com Compared to clopidogrel, prasugrel generally exhibits a more rapid and consistent inhibition of ADP-induced platelet aggregation. chemicalbook.com

Rationale for Deuteration in Drug Research and Development

Deuteration, the substitution of hydrogen atoms with their stable isotope deuterium, has emerged as a valuable strategy in drug research and development. nih.gov This seemingly subtle structural modification can have a significant impact on a drug's pharmacokinetic and metabolic properties. nih.govresearchgate.net The primary rationale behind deuteration lies in the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes. acs.org

This increased metabolic stability can lead to several potential advantages:

Altered Metabolism: By strategically placing deuterium at sites of metabolic vulnerability, the rate of drug metabolism can be slowed down. nih.govnih.gov This can lead to a longer half-life and increased drug exposure. researchgate.net

Reduced Formation of Toxic Metabolites: In some cases, drug toxicity is associated with the formation of reactive or toxic metabolites. Deuteration can redirect metabolic pathways away from the formation of these harmful species, potentially improving the drug's safety profile. nih.govresearchgate.net

Improved Pharmacokinetic Profile: The altered metabolism resulting from deuteration can lead to a more predictable and favorable pharmacokinetic profile, potentially allowing for lower or less frequent dosing. nih.gov

It is important to note that the effects of deuteration are not always predictable and must be determined experimentally for each compound. researchgate.netnih.gov

Purpose of p-Fluoro Prasugrel-d4 (hydrochloride) as a Research Chemical

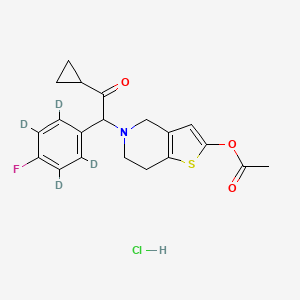

p-Fluoro Prasugrel-d4 (hydrochloride) is a labeled analog of p-Fluoro Prasugrel, which is a positional isomer and impurity of the antiplatelet agent, Prasugrel. The "d4" designation indicates that four hydrogen atoms in the molecule have been replaced with deuterium. Specifically, the deuteration is on the fluorophenyl ring.

As a research chemical, p-Fluoro Prasugrel-d4 (hydrochloride) serves several important purposes, primarily in the context of analytical chemistry and drug metabolism studies:

Internal Standard: Due to its structural similarity and mass difference from the unlabeled p-Fluoro Prasugrel, the deuterated version is an ideal internal standard for quantitative analysis using mass spectrometry. clearsynth.comtexilajournal.comscioninstruments.com It helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise measurements of the unlabeled impurity in pharmaceutical preparations of Prasugrel.

Metabolic Studies: While p-Fluoro Prasugrel is an impurity, understanding its metabolic fate can be important for safety assessments. The deuterated analog can be used in in vitro or in vivo studies to trace the metabolism of this specific impurity without interference from the main drug, Prasugrel.

Reference Material: It serves as a well-characterized reference material for the identification and quantification of the p-Fluoro Prasugrel impurity in quality control testing of Prasugrel drug substance and drug product.

It is crucial to emphasize that p-Fluoro Prasugrel-d4 (hydrochloride) is intended for research use only and not for diagnostic or therapeutic purposes. scbt.com

Compound Information

| Compound Name |

| p-Fluoro Prasugrel-d4 (hydrochloride) |

| Prasugrel |

| p-Fluoro Prasugrel |

| Clopidogrel |

| Ticlopidine |

| R-138727 |

Chemical and Physical Properties of p-Fluoro Prasugrel-d4 (hydrochloride)

| Property | Value |

| Chemical Name | 2-[1-[2-Cyclopropyl-1-(4-fluorophenyl-d4)-2-oxoethyl]-4-mercapto-3-piperidinylidene]acetic Acid Hydrochloride |

| CAS Number | 1794753-98-2 |

| Molecular Formula | C₂₀H₁₇D₄ClFNO₃S scbt.com |

| Molecular Weight | 413.93 scbt.com |

| Synonyms | p-Fluoroprasugrel-d4 Hydrochloride, 2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(4-fluorophenyl-d4)ethanone Hydrochloride |

Properties

Molecular Formula |

C20H21ClFNO3S |

|---|---|

Molecular Weight |

413.9 g/mol |

IUPAC Name |

[5-[2-cyclopropyl-2-oxo-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;hydrochloride |

InChI |

InChI=1S/C20H20FNO3S.ClH/c1-12(23)25-18-10-15-11-22(9-8-17(15)26-18)19(20(24)14-2-3-14)13-4-6-16(21)7-5-13;/h4-7,10,14,19H,2-3,8-9,11H2,1H3;1H/i4D,5D,6D,7D; |

InChI Key |

VORROWWIWNJHRE-OAIJHCBKSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(C(=O)C2CC2)N3CCC4=C(C3)C=C(S4)OC(=O)C)[2H])[2H])F)[2H].Cl |

Canonical SMILES |

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=C(C=C3)F)C(=O)C4CC4.Cl |

Origin of Product |

United States |

Nomenclature, Isotopic Labeling, and Chemical Structure Elucidation

Systematic Naming and Isotopic Designation of p-Fluoro Prasugrel-d4 (hydrochloride)

The systematic name for the non-deuterated form of the compound, p-Fluoro Prasugrel (B1678051) hydrochloride, is 2-[2-(acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(4-fluorophenyl)ethanone hydrochloride. chemicalbook.com For the deuterated analog, a common synonym that indicates the location of the deuterium (B1214612) atoms is 2-[1-[2-Cyclopropyl-1-(4-fluorophenyl-d4)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl] acetate (B1210297) hydrochloride.

Based on standard nomenclature conventions, the systematic IUPAC name for p-Fluoro Prasugrel-d4 (hydrochloride) can be constructed. The designation "-d4" signifies the substitution of four hydrogen atoms with deuterium. In this specific molecule, the deuteration occurs on the para-fluorophenyl ring.

Table 1: Compound Nomenclature and Formula

| Identifier | Value |

|---|---|

| Common Name | p-Fluoro Prasugrel-d4 (hydrochloride) |

| Systematic Name | [5-[2-cyclopropyl-1-(4-fluorophenyl-2,3,5,6-d4)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;hydrochloride |

| Molecular Formula | C₂₀H₁₇D₄ClFNO₃S fda.gov |

Chemical Structure Representation and Deuterium Position Specificity

The chemical structure of p-Fluoro Prasugrel-d4 (hydrochloride) is intricate, featuring a thienopyridine core linked to a substituted ethyl group. This ethyl group is bonded to a cyclopropyl (B3062369) ketone and a 4-fluorophenyl ring. The isotopic labeling is specific to the 4-fluorophenyl moiety, where the four hydrogen atoms on the aromatic ring are replaced by deuterium atoms.

The precise positions of the deuterium atoms are at carbons 2, 3, 5, and 6 of the phenyl ring, as the 4-position is occupied by a fluorine atom and the 1-position is the point of attachment to the rest of the molecule.

Figure 1:

Figure 1:Stereochemical Considerations in Deuterated Prasugrel Analogs

Prasugrel, and by extension its p-fluoro analog, is a chiral molecule, possessing a stereocenter at the carbon atom connecting the thienopyridine ring, the cyclopropyl ketone, and the fluorophenyl group. Consequently, it exists as a racemic mixture of two enantiomers. scbt.com The introduction of deuterium into the structure does not alter the existence of this chirality but can have significant implications for the stereochemical stability of the molecule.

The replacement of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect, which may stabilize chiral centers. nih.gov This stabilization can reduce the rate of stereoisomerization, a process where one enantiomer converts into the other. nih.gov In the context of pharmaceutical research, this "deuterium-enabled chiral switching" can be a valuable strategy. nih.gov By slowing down in vivo racemization, it becomes more feasible to study the individual pharmacological effects of each enantiomer. nih.gov

Research on other deuterated chiral compounds has demonstrated that this stabilization can lead to distinct pharmacokinetic and pharmacodynamic profiles for the individual enantiomers. nih.gov While specific studies on the stereochemical resolution and differential biological activity of the enantiomers of p-Fluoro Prasugrel-d4 (hydrochloride) are not widely published, the principles of deuterium's influence on chirality suggest that its enantiomers may exhibit unique properties. The ability to isolate and maintain the stereochemical purity of each enantiomer is a critical area of investigation in the development of advanced therapeutic agents.

Synthetic Methodologies and Precursor Chemistry

Strategies for Deuterium (B1214612) Incorporation in Prasugrel (B1678051) Derivatives

The introduction of deuterium into the p-Fluoro Prasugrel structure requires specific synthetic methods that can achieve high levels of isotopic enrichment at desired positions. The "-d4" designation necessitates the incorporation of four deuterium atoms, which can be strategically placed to study metabolic pathways or enhance metabolic stability. A plausible deuteration pattern involves the cyclopropyl (B3062369) ring and the tetrahydrothienopyridine core, both of which are sites of metabolic activity in related thienopyridine compounds.

Deuterated Starting Materials and Reagents

A primary strategy for synthesizing deuterated organic molecules is the use of deuterated starting materials and reagents. spectroscopyonline.com This approach ensures the incorporation of deuterium from the initial stages of the synthesis. For p-Fluoro Prasugrel-d4, key deuterated reagents include deuterium oxide (D₂O) and deuterated solvents.

Deuterium oxide is a readily available and cost-effective source of deuterium. rsc.org It can be used in H/D exchange reactions catalyzed by acids, bases, or metals to replace exchangeable protons with deuterium. rsc.orgnih.gov Furthermore, D₂O is a crucial reagent in specific deuteration reactions, such as the samarium(II) iodide-mediated reduction of cyclopropanes. spectroscopyonline.comgoogle.com

Deuterated solvents, such as methanol-d4 (B120146) (CD₃OD) or deuterated chloroform (B151607) (CDCl₃), are primarily used for analytical purposes like NMR spectroscopy to avoid solvent interference in the spectra. However, in some instances, they can also serve as a source of deuterium under specific reaction conditions.

Specific Deuteration Methods for Cyclopropyl Moieties

The cyclopropyl group in prasugrel is a site of metabolic oxidation. Therefore, its deuteration is of significant interest. A highly effective method for the regioselective deuteration of cyclopropanes bearing carbonyl groups is the samarium(II) iodide (SmI₂)-mediated reductive ring-opening and subsequent deuteration. spectroscopyonline.comgoogle.com

This reaction proceeds via a single electron transfer from SmI₂ to the cyclopropyl ketone, leading to the cleavage of the cyclopropane (B1198618) ring and the formation of a radical intermediate. In the presence of a deuterium source like D₂O, this intermediate is quenched to afford a γ-deuterated ketone. A subsequent reduction of the ketone can introduce another deuterium atom at the α-position, resulting in a dideuterated product. This method is notable for its high efficiency of deuterium incorporation. spectroscopyonline.comgoogle.com

For the synthesis of p-Fluoro Prasugrel-d4, a dideuterated cyclopropyl moiety can be generated from a suitable precursor. The following table outlines a proposed reaction for the deuteration of a cyclopropyl ketone intermediate.

| Reactant | Reagents | Product | Deuterium Incorporation |

|---|---|---|---|

| 1-cyclopropyl-2-(4-fluorophenyl)ethanone | SmI₂, D₂O, Et₃N in THF | 1-cyclopropyl-d2-2-(4-fluorophenyl)ethanone | ~99% D at two positions on the cyclopropyl ring |

Multi-Step Synthesis Pathways for p-Fluoro Prasugrel-d4 (hydrochloride)

Intermediate Compound Synthesis and Characterization

The synthesis commences with the preparation of two key intermediates: the deuterated 4-fluorophenylacetyl side chain and the deuterated tetrahydrothieno[3,2-c]pyridine core.

Synthesis of 2-bromo-1-cyclopropyl-d2-2-(4-fluorophenyl)ethanone:

Deuteration of 1-cyclopropyl-2-(4-fluorophenyl)ethanone: The starting ketone is treated with samarium(II) iodide in the presence of deuterium oxide to yield 1-cyclopropyl-d2-2-(4-fluorophenyl)ethanone. spectroscopyonline.comgoogle.com

Bromination: The resulting deuterated ketone is then brominated at the α-position using a suitable brominating agent like N-bromosuccinimide (NBS) or pyridinium (B92312) tribromide to afford 2-bromo-1-cyclopropyl-d2-2-(4-fluorophenyl)ethanone. google.com

Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-d2 hydrochloride:

H/D Exchange: The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) hydrochloride is subjected to a catalytic H/D exchange reaction. This can be achieved using a ruthenium catalyst in the presence of D₂O, which has been shown to be effective for the deuteration of similar heterocyclic systems. rsc.org This step introduces two deuterium atoms, likely at the C6 and C7 positions of the tetrahydropyridine (B1245486) ring.

Coupling and Acetylation:

Condensation: The deuterated bromoketone is condensed with the deuterated 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile (B52724). This reaction yields the d4-desacetyl intermediate.

Acetylation: The intermediate is then acetylated using acetic anhydride (B1165640) in the presence of a base to give the final p-Fluoro Prasugrel-d4 base. google.com

The following table summarizes the characterization data for a key intermediate.

| Compound | Molecular Formula | Molecular Weight | 1H NMR (CDCl₃, δ ppm) | MS (m/z) |

|---|---|---|---|---|

| 5-(2-cyclopropyl-d2-1-(4-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(4H)-one-d2 | C₁₈H₁₄D₄FNO₂S | 335.46 | 7.20-7.00 (m, 4H, Ar-H), 6.10 (s, 1H, CH), 3.60-3.40 (m, 2H, CH₂), 2.90-2.70 (m, 2H, CH₂), 1.30-1.10 (m, 1H, CH), 0.90-0.70 (m, 2H, CH₂) | 336.5 [M+H]⁺ |

Salification Processes for Hydrochloride Formation

The final step in the synthesis is the formation of the hydrochloride salt to improve the stability and solubility of the compound. jocpr.com This is typically achieved by treating a solution of the p-Fluoro Prasugrel-d4 free base with a solution of hydrogen chloride in a suitable organic solvent. spectroscopyonline.comgla.ac.uk

Commonly used solvents for this process include ethyl acetate (B1210297) or acetone. google.com The hydrochloride salt precipitates from the solution and can be isolated by filtration. The choice of solvent can influence the crystalline form of the resulting salt. researchgate.net

The reaction is generally straightforward and proceeds with high yield. The resulting p-Fluoro Prasugrel-d4 hydrochloride is a solid that can be further purified by recrystallization if necessary.

Optimization of Synthetic Yields and Purity Profiles

Reaction Conditions:

Temperature: The temperature of each reaction must be carefully controlled. For instance, the condensation reaction is often carried out at a low temperature to minimize side reactions, while the acetylation may be performed at room temperature.

Solvents: The choice of solvent is critical and can affect reaction rates, yields, and the solubility of reactants and products. Aprotic solvents are generally preferred for the condensation and acetylation steps to avoid unwanted reactions with water.

Reagent Stoichiometry: The molar ratios of the reactants should be optimized to ensure complete conversion of the limiting reagent while minimizing the use of excess reagents, which can complicate purification.

Purification Techniques:

Crystallization: Crystallization is a key technique for purifying solid intermediates and the final product. The choice of solvent system for crystallization is critical for obtaining high purity and a desirable crystal form. researchgate.net For prasugrel hydrochloride, various solvent systems have been investigated to control polymorphism. researchgate.net

Chromatography: Column chromatography is often employed to purify intermediates, especially oily or non-crystalline compounds. This technique allows for the separation of the desired product from unreacted starting materials and byproducts based on their differential adsorption to a stationary phase.

The following table provides an example of how reaction conditions can be optimized for a key coupling step.

| Parameter | Initial Condition | Optimized Condition | Impact on Yield/Purity |

|---|---|---|---|

| Base for Condensation | Triethylamine | Potassium Carbonate | Increased yield and reduced side products |

| Solvent for Condensation | Dichloromethane | Acetonitrile | Improved reaction rate and easier product isolation |

| Crystallization Solvent for Final Product | Ethanol | Ethyl Acetate/Hexane | Higher purity and better crystal morphology |

Investigation of Synthesis-Related Impurities and By-products

The synthesis of active pharmaceutical ingredients (APIs) is a complex process that can generate various impurities. These impurities can arise from the starting materials, intermediates, reagents, or by-products of the main reaction. For isotopically labeled compounds such as p-Fluoro Prasugrel-d4 (hydrochloride), the control of impurities is critical to ensure the accuracy and reliability of its use as an internal standard in analytical studies. The impurity profile of p-Fluoro Prasugrel-d4 is expected to be analogous to that of p-Fluoro Prasugrel, which itself is a known impurity in the synthesis of Prasugrel. asianpubs.orggoogle.com

The primary route for the formation of p-Fluoro Prasugrel occurs when the starting material, 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone, is contaminated with its para-isomer, 2-bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone. asianpubs.org The general synthetic pathway for Prasugrel and its fluoro-isomers involves the condensation of the appropriate bromo-ketone precursor with 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one, followed by an acetylation step. asianpubs.org

A detailed investigation into the synthesis of Prasugrel hydrochloride has identified several potential process-related impurities. asianpubs.org These impurities can be categorized based on their origin within the synthetic process. Given the structural similarity, the synthesis of p-Fluoro Prasugrel-d4 would be susceptible to the formation of analogous impurities. The introduction of the deuterium atoms, likely on the cyclopropyl or ethyl moiety, adds another layer of complexity, with potential for incomplete deuteration or isotopic scrambling.

Key Precursor-Related Impurities:

The quality of the starting materials is paramount in controlling the impurity profile of the final product. In the synthesis of p-Fluoro Prasugrel-d4, the key precursors are the deuterated 4-fluorophenyl bromo-ketone and the thienopyridine core.

Isomeric Fluoro-Ketones: The most significant precursor-related impurity is the presence of other positional isomers of the fluoro-ketone. Contamination with 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone or 2-bromo-1-cyclopropyl-2-(3-fluorophenyl)ethanone (B589974) would lead to the formation of Prasugrel-d4 and m-Fluoro Prasugrel-d4, respectively. asianpubs.orgsynzeal.com

Des-fluoro Ketone: The presence of 2-bromo-1-cyclopropyl-2-phenylethanone (B589977) as an impurity in the starting ketone would result in the formation of Desfluoro Prasugrel-d4. asianpubs.org

Process-Related Impurities and By-products:

During the condensation and acetylation steps, several by-products and degradation products can be formed.

Desacetyl p-Fluoro Prasugrel-d4: Incomplete acetylation of the intermediate, or hydrolysis of the final product, can lead to the presence of the desacetyl impurity. asianpubs.org This is a common process-related impurity in the synthesis of Prasugrel and its analogues.

Oxidative Impurities: Oxidation of the thienopyridine ring system can lead to the formation of N-oxide or other oxidative degradation products.

By-products from Side Reactions: The reagents used in the synthesis, such as the base and acetylating agent, can promote side reactions, leading to a variety of minor impurities. For instance, during the conversion to the hydrochloride salt, the formation of chloro-impurities has been observed in Prasugrel synthesis. asianpubs.org

The following tables detail the potential impurities that could be encountered during the synthesis of p-Fluoro Prasugrel-d4 (hydrochloride), based on the known impurities of Prasugrel. The chemical structures and molecular weights would be analogous, with the appropriate mass shift due to deuteration.

Table 1: Potential Precursor-Related Impurities in the Synthesis of p-Fluoro Prasugrel-d4 (hydrochloride)

| Impurity Name | Structure | Molecular Formula (non-deuterated) | Molecular Weight (non-deuterated) | Likely Origin |

| Prasugrel |  | C₂₀H₂₀FNO₃S | 373.44 | Contamination of starting ketone with 2-fluoro isomer. asianpubs.org |

| m-Fluoro Prasugrel |  | C₂₀H₂₀FNO₃S | 373.44 | Contamination of starting ketone with 3-fluoro isomer. asianpubs.orgsynzeal.com |

| Desfluoro Prasugrel |  | C₂₀H₂₁NO₃S | 355.45 | Contamination of starting ketone with des-fluoro analogue. asianpubs.org |

Table 2: Potential Process-Related Impurities and By-products in the Synthesis of p-Fluoro Prasugrel-d4 (hydrochloride)

| Impurity Name | Structure | Molecular Formula (non-deuterated) | Molecular Weight (non-deuterated) | Likely Origin |

| Desacetyl p-Fluoro Prasugrel |  | C₁₈H₁₈FNO₂S | 331.41 | Incomplete acetylation or hydrolysis. asianpubs.org |

| Prasugrel Impurity F |  | C₁₈H₁₈FNO₃S | 347.40 | Side reaction or degradation product. googleapis.com |

| Prasugrel Diketone Impurity |  | C₁₁H₉FO₂ | 192.19 | Impurity from a side reaction involving the ketone precursor. googleapis.com |

Analytical Characterization and Quality Control in Research Settings

Chromatographic Techniques for Analysis of p-Fluoro Prasugrel-d4 (hydrochloride)

Chromatographic methods are central to assessing the purity of p-Fluoro Prasugrel-d4 (hydrochloride), separating it from potential impurities, including non-labeled species and synthetic byproducts.

High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the chemical purity of p-Fluoro Prasugrel-d4 (hydrochloride). A typical method involves reverse-phase chromatography, which separates compounds based on their hydrophobicity.

Method Development: The development of a robust HPLC method would focus on optimizing separation parameters to achieve a sharp, symmetrical peak for the main compound, well-resolved from any impurities. Key considerations include the selection of a stationary phase, typically a C18 column, and the optimization of the mobile phase composition, often a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. Detection is commonly performed using a UV-Vis detector set to a wavelength where the chromophores in the molecule exhibit maximum absorbance.

Validation: Method validation is performed according to established guidelines to ensure the method is reliable, reproducible, and accurate for its intended purpose. This involves assessing parameters such as linearity, precision, accuracy, and specificity. Purity is typically reported as the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. For a high-quality reference standard, purity is expected to be ≥98%.

Table 1: Illustrative HPLC Method Parameters for Analysis

| Parameter | Condition |

|---|---|

| Stationary Phase (Column) | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | ~254 nm |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

While HPLC is ideal for chemical purity, Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for verifying isotopic purity. Due to the low volatility of p-Fluoro Prasugrel-d4 (hydrochloride), derivatization may be required to convert it into a more volatile form suitable for GC analysis. The primary application of GC-MS in this context is to confirm the degree and location of deuterium (B1214612) incorporation. By analyzing the mass-to-charge ratio of the compound and its fragments, it is possible to differentiate between the deuterated (d4), partially deuterated (d1, d2, d3), and non-deuterated (d0) versions of the molecule, thus providing a quantitative measure of isotopic enrichment.

Spectroscopic Methods for Structural Confirmation and Isotopic Purity

Spectroscopic techniques provide detailed information about the molecular structure, confirming the identity of the compound and the specific placement of the deuterium atoms.

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules.

¹³C-NMR provides information about the carbon skeleton. The spectrum is generally not significantly affected by deuteration, thus serving as a reliable fingerprint for the main carbon framework of the molecule.

²H-NMR (Deuterium NMR) directly observes the deuterium nuclei. This technique is definitive for confirming the presence and specific locations of the deuterium labels, ensuring that no unintended isotopic scrambling has occurred during synthesis.

Mass spectrometry is critical for confirming the molecular weight and isotopic composition of p-Fluoro Prasugrel-d4 (hydrochloride). The molecular formula is C₂₀H₁₇D₄ClFNO₃S, leading to a calculated molecular weight of approximately 413.93 g/mol for the hydrochloride salt.

High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, which confirms the elemental composition with a high degree of confidence. The mass spectrum will show a characteristic isotopic cluster for the molecule containing chlorine. Furthermore, tandem mass spectrometry (MS/MS) is used to analyze the fragmentation pattern. By inducing fragmentation and analyzing the resulting daughter ions, researchers can confirm the connectivity of the atoms and verify that the deuterium labels are located on the expected positions within the molecular structure.

Table 2: Key Molecular Properties from Mass Spectrometry

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₁₇D₄ClFNO₃S |

| Molecular Weight | 413.93 g/mol | |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of p-Fluoro Prasugrel-d4 (hydrochloride) would display characteristic absorption bands corresponding to its key structural features. These include:

C=O stretch from the ester group.

C-F stretch from the fluorophenyl ring.

Aromatic C-H and C=C stretches from the phenyl rings.

C-S stretch from the thioether linkage.

C-D stretches , which appear at a lower frequency (wavenumber) than C-H stretches and provide direct evidence of deuteration.

This spectral fingerprint helps to confirm that the desired functional groups are present in the final compound.

Application as a Stable Isotope-Labeled Internal Standard (SIL-IS) in Quantitative Bioanalysis

In the field of quantitative bioanalysis, the use of a stable isotope-labeled internal standard is considered the benchmark for achieving high accuracy and precision. nih.gov p-Fluoro Prasugrel-d4 (hydrochloride) is specifically designed to function as a SIL-IS for the quantification of p-Fluoro Prasugrel (B1678051) or structurally similar compounds in complex biological matrices. The primary advantage of a SIL-IS is its near-identical physicochemical properties to the analyte of interest. This ensures that it behaves similarly during sample extraction, chromatographic separation, and ionization within the mass spectrometer, thereby compensating for variations in these processes and enhancing the reliability of the analytical method. researchgate.net

Method Development for Quantitative Analysis using SIL-IS

The development of a quantitative bioanalytical method employing p-Fluoro Prasugrel-d4 (hydrochloride) as an internal standard typically centers around liquid chromatography-tandem mass spectrometry (LC-MS/MS). The key stages of method development are as follows:

Mass Spectrometric Tuning and Optimization: This involves the infusion of both the analyte and the internal standard into the mass spectrometer to determine the optimal precursor and product ions for monitoring. These ion transitions, monitored in Multiple Reaction Monitoring (MRM) mode, provide the necessary selectivity and sensitivity for quantification.

Chromatographic Method Development: A suitable liquid chromatography method is developed to separate the analyte and internal standard from endogenous components of the biological matrix. This typically involves the selection of an appropriate column (e.g., a C18 reversed-phase column) and the optimization of the mobile phase composition and gradient elution profile. While the SIL-IS is expected to co-elute with the analyte, a slight chromatographic shift due to the deuterium labeling is sometimes observed and is acceptable. nih.gov

Sample Preparation: A robust sample extraction procedure is developed to isolate the analyte and internal standard from the biological matrix. Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are commonly used to remove interfering substances and concentrate the analytes.

Assay Optimization: The complete method is then optimized to ensure consistent performance, including assessment of potential matrix effects and optimization of the concentration of the internal standard.

A hypothetical set of LC-MS/MS conditions for a method using p-Fluoro Prasugrel-d4 (hydrochloride) as an internal standard is outlined below.

| Parameter | Condition |

|---|---|

| LC System | UHPLC System |

| Column | Reversed-phase C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.5 mL/min |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

Validation Parameters for Bioanalytical Methods utilizing p-Fluoro Prasugrel-d4 (hydrochloride)

Following method development, a comprehensive validation is conducted in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), to demonstrate the method's suitability for its intended purpose. fda.govnalam.ca The validation process evaluates a range of parameters:

Selectivity and Specificity: The ability of the method to accurately measure the analyte in the presence of other components in the sample matrix.

Accuracy and Precision: The accuracy reflects the closeness of the measured concentration to the true value, while precision measures the reproducibility of the results. These are assessed at various concentration levels.

Calibration Curve: This establishes the relationship between the analytical response and the concentration of the analyte over a defined range.

Lower Limit of Quantification (LLOQ): The lowest concentration that can be reliably quantified with acceptable accuracy and precision.

Matrix Effect: An assessment of the influence of the biological matrix on the ionization of the analyte and internal standard.

Recovery: The efficiency of the sample extraction process.

Stability: The stability of the analyte in the biological matrix under various handling and storage conditions.

The following table provides an example of typical acceptance criteria and hypothetical results for the validation of a bioanalytical method using p-Fluoro Prasugrel-d4 (hydrochloride) as an internal standard.

| Validation Parameter | Concentration Level | Typical Acceptance Criteria | Hypothetical Result |

|---|---|---|---|

| Intra-day Precision (%CV) | LLOQ, LQC, MQC, HQC | ≤15% (≤20% at LLOQ) | Passes |

| Inter-day Precision (%CV) | LLOQ, LQC, MQC, HQC | ≤15% (≤20% at LLOQ) | Passes |

| Accuracy (% Bias) | LLOQ, LQC, MQC, HQC | ±15% (±20% at LLOQ) | Passes |

| Matrix Effect | Low and High Conc. | IS-normalized matrix factor CV ≤15% | Passes |

| Recovery | Low, Mid, and High Conc. | Consistent and reproducible | ~90% |

| Stability | Low and High Conc. | % Bias within ±15% | Passes |

Metabolic Studies and Isotope Effects in Drug Disposition Research

Investigation of Metabolic Pathways of Prasugrel (B1678051) and its Deuterated Analog in In Vitro Systems

Prasugrel requires metabolic activation to form its active metabolite, a process that differs significantly from other thienopyridines and contributes to its distinct pharmacological profile. ahajournals.orgnih.gov This bioactivation involves a sequential two-step process, beginning with hydrolysis by esterases followed by oxidation via the cytochrome P450 system. ahajournals.orgahajournals.org

Following initial hydrolysis, the intermediate thiolactone metabolite of prasugrel (R-95913) undergoes a single-step oxidation to form the active metabolite (R-138727). ahajournals.orgresearchgate.net This conversion is mediated by several cytochrome P450 (CYP) enzymes. In vitro studies using human liver microsomes and expressed P450 enzymes have identified the primary contributors to this critical activation step.

Research indicates that CYP3A4 and CYP2B6 are the major enzymes responsible for the formation of the active metabolite. researchgate.netpatsnap.comdrugbank.com CYP2C9 and CYP2C19 also contribute, but to a lesser extent, while the involvement of CYP2D6 is minimal. drugbank.comresearchgate.net The contribution of multiple CYP enzymes means that the metabolic activation of prasugrel is less likely to be significantly affected by genetic polymorphisms of a single enzyme, such as CYP2C19, which is a known factor in the variable response to clopidogrel (B1663587). ahajournals.orgoup.com

Studies examining the inhibition potential of prasugrel's metabolites on P450 enzymes found that the active metabolite, R-138727, did not inhibit the tested P450s. researchgate.netscilit.com The intermediate metabolite, R-95913, showed some inhibition of CYP2C9, CYP2C19, CYP2D6, and CYP3A in vitro; however, the inhibitory constants (Ki) were significantly higher than the observed circulating concentrations in humans, suggesting a low risk of clinically relevant drug-drug interactions mediated by P450 inhibition. researchgate.netscilit.com

Table 1: In Vitro P450 Inhibition by Prasugrel Intermediate Metabolite (R-95913)

This table presents the in vitro inhibition constants (Ki) for the prasugrel metabolite R-95913 against various cytochrome P450 isoforms. Data sourced from Rehmel et al. (2006).

| P450 Isoform | Inhibition Constant (Ki) in µM |

|---|---|

| CYP2C9 | 7.2 |

| CYP2C19 | 14 |

| CYP2D6 | 82 |

| CYP3A | 27 |

| CYP1A2 | No Inhibition |

The initial and essential step in prasugrel's metabolism is the hydrolysis of its ester group to form an inactive intermediate thiolactone, R-95913. drugbank.comnih.gov This reaction is catalyzed by carboxylesterases, with human carboxylesterase 2 (hCE2), which is predominantly found in the intestine, being significantly more efficient than human carboxylesterase 1 (hCE1), which is abundant in the liver. nih.govnih.gov

The rapid and efficient hydrolysis by hCE2 in the intestine ensures that prasugrel is quickly converted to its intermediate metabolite following oral administration, a key difference from clopidogrel, where esterases primarily create a dead-end inactive metabolite. ahajournals.orgnih.gov This efficient first step is crucial for the subsequent rapid and consistent formation of the active metabolite in the liver. ahajournals.org In vitro kinetic studies have quantified the efficiency of this hydrolysis.

Table 2: Kinetic Parameters for Prasugrel Hydrolysis by Human Carboxylesterases

This table details the kinetic parameters for the hydrolysis of prasugrel by hCE1 and hCE2. Note that hCE2 exhibits different kinetics at low and high substrate concentrations. Data sourced from Williams et al. (2008).

| Enzyme | Kinetic Parameter | Value |

|---|---|---|

| hCE1 | Apparent Km | 9.25 µM |

| Apparent Vmax | 0.725 nmol/min/µg protein | |

| hCE2 (Low Concentration) | Apparent Ks | 11.1 µM |

| Apparent Vmax | 19.0 nmol/min/µg protein | |

| Apparent Hill Coefficient | 1.42 | |

| hCE2 (High Concentration) | Apparent IC50 (Substrate Inhibition) | 76.5 µM |

The metabolism of prasugrel results in the formation of one primary active metabolite and several inactive metabolites. nih.gov

Prodrug (Prasugrel): The administered compound, which is not detected in plasma as it is rapidly hydrolyzed. ahajournals.orgdrugbank.com

Intermediate Metabolite (R-95913): An inactive thiolactone formed by esterase hydrolysis. nih.govnih.gov While considered inactive from a platelet inhibition standpoint, some research suggests this intermediate may compete with the active metabolite at the P2Y12 receptor, potentially modulating its effect at high concentrations. nih.gov

Active Metabolite (R-138727): A pharmacologically active thiol metabolite formed from the CYP-mediated oxidation of R-95913. patsnap.comdrugbank.com This metabolite irreversibly binds to platelet P2Y12 receptors. patsnap.com

Inactive Metabolites: The active metabolite is further metabolized via S-methylation or cysteine conjugation to form two major inactive metabolites that are then excreted. drugbank.com

This metabolic scheme ensures that the generation of the active metabolite is an efficient, single-pathway process following the initial hydrolysis, contributing to a more consistent pharmacological response. ahajournals.org

Kinetic Isotope Effects (KIEs) on Prasugrel Metabolism

The use of deuterated compounds like p-Fluoro Prasugrel-d4 (hydrochloride) is a key strategy in mechanistic pharmacology to study reaction rates and pathways. nih.gov Deuterium (B1214612), being heavier than hydrogen, forms a stronger covalent bond with carbon. The cleavage of a carbon-deuterium (C-D) bond requires more energy than the cleavage of a carbon-hydrogen (C-H) bond.

When the cleavage of a C-H bond is the rate-limiting step in a metabolic reaction, substituting hydrogen with deuterium can significantly slow down the reaction rate. nih.govnih.gov This phenomenon is known as the Deuterium Kinetic Isotope Effect (KIE).

In the context of prasugrel metabolism, the conversion of the intermediate metabolite R-95913 to the active metabolite R-138727 is a CYP-mediated oxidation, a type of reaction often subject to KIEs. If the deuterium atoms in p-Fluoro Prasugrel-d4 are located at a position where C-H bond breakage is critical for this oxidation, one would expect the rate of formation of the deuterated active metabolite to be slower compared to the non-deuterated compound. This strategy is sometimes employed in drug design to intentionally slow down metabolism, potentially altering a drug's pharmacokinetic profile. nih.gov

Observing the magnitude of the KIE is a powerful tool for elucidating enzymatic mechanisms. rit.eduyoutube.com By comparing the enzyme kinetics of a deuterated substrate (like the intermediate formed from p-Fluoro Prasugrel-d4) with its non-deuterated counterpart, researchers can gain insight into the rate-determining steps of the biotransformation.

For prasugrel, a significant KIE in the CYP-mediated conversion step would provide strong evidence that the cleavage of the C-H bond at the deuterated site is a critical, rate-limiting part of the reaction mechanism. Conversely, the absence of a significant KIE would suggest that this bond cleavage is not the slowest step in the catalytic cycle. While specific experimental data on the KIE of p-Fluoro Prasugrel-d4 (hydrochloride) is not extensively published, the principles of KIE are fundamental to mechanistic toxicology and pharmacology for confirming metabolic pathways. nih.gov

Comparative Metabolic Stability of Deuterated and Non-Deuterated Prasugrel Analogs

The strategic incorporation of deuterium into drug candidates, a process known as deuteration, has emerged as a valuable tool in medicinal chemistry to modulate the pharmacokinetic properties of new chemical entities. This approach is predicated on the kinetic isotope effect (KIE), where the substitution of a hydrogen atom with its heavier, non-radioactive isotope, deuterium, can lead to a slower rate of chemical bond cleavage. Given that many drug metabolism pathways involve the enzymatic breaking of carbon-hydrogen (C-H) bonds, selective deuteration at metabolically vulnerable sites can significantly enhance a compound's metabolic stability. This can result in a longer biological half-life, increased systemic exposure, and potentially a more favorable dosing regimen.

Assessment of Metabolic Clearance in Preclinical Biological Matrices

Preclinical biological matrices, such as liver microsomes and plasma from various species (e.g., rat, mouse, human), are fundamental tools for the in vitro assessment of a drug's metabolic fate. nuvisan.comnih.gov These systems contain a rich complement of drug-metabolizing enzymes and allow for the determination of key pharmacokinetic parameters, including intrinsic clearance (CLint) and metabolic half-life (t½). eurofinsdiscovery.com Intrinsic clearance is a measure of the inherent ability of the liver to metabolize a drug, independent of blood flow, and is a critical parameter for predicting in vivo hepatic clearance. nih.gov

While the therapeutic potential of deuterated prasugrel analogs has been explored in the broader context of improving upon existing antiplatelet therapies, specific, publicly available research data detailing the comparative metabolic stability of p-Fluoro Prasugrel-d4 (hydrochloride) and its non-deuterated counterpart in preclinical biological matrices is not found in the reviewed scientific literature.

Hypothetically, a comparative study would involve incubating both p-Fluoro Prasugrel-d4 (hydrochloride) and its non-deuterated analog in, for example, rat liver microsomes. The disappearance of the parent compound over time would be monitored to calculate the intrinsic clearance and half-life for each compound.

Table 1: Hypothetical Comparative in Vitro Metabolic Stability Data

| Compound | Preclinical Matrix | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-life (t½) (min) |

| p-Fluoro Prasugrel (non-deuterated) | Rat Liver Microsomes | Data not available | Data not available |

| p-Fluoro Prasugrel-d4 (hydrochloride) | Rat Liver Microsomes | Data not available | Data not available |

| p-Fluoro Prasugrel (non-deuterated) | Human Liver Microsomes | Data not available | Data not available |

| p-Fluoro Prasugrel-d4 (hydrochloride) | Human Liver Microsomes | Data not available | Data not available |

This table is presented for illustrative purposes to demonstrate how such data would be structured. No actual experimental values were found in the public domain for p-Fluoro Prasugrel-d4 (hydrochloride).

The expected outcome of such a study, based on the principles of the kinetic isotope effect, would be a lower intrinsic clearance and a longer half-life for the deuterated analog compared to the non-deuterated compound. This would indicate enhanced metabolic stability. Research on deuterated analogs of the related thienopyridine, clopidogrel, has demonstrated this principle. For instance, selective deuteration of clopidogrel analogs led to a significant increase in the formation of the desired active metabolite in vitro, suggesting a successful metabolic shift away from deactivating pathways. mdpi.com A preliminary pharmacokinetic study in rats with a deuterated analog of vicagrel, another thienopyridine, also showed that the deuterated compound generated more of its active metabolite compared to the non-deuterated parent drug. mdpi.com

Applications in Preclinical Pharmaceutical Research Methodologies

Utilization in In Vitro Drug Metabolism and Pharmacokinetic (DMPK) Studies (Methodological Focus)

The primary utility of p-Fluoro Prasugrel-d4 in DMPK studies is as an internal standard for quantitative bioanalysis. However, the principles of its design—incorporating deuterium (B1214612) and fluorine—are rooted in the need to understand and control metabolic pathways.

Assessment of Metabolic Stability in Hepatic Microsomal Systems

The assessment of metabolic stability is a critical step in early drug discovery, predicting a drug's fate in vivo. This is typically performed using liver microsomes, which are rich in drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).

Methodology: The standard methodology involves incubating the test compound (in this case, a non-deuterated analog like p-Fluoro Prasugrel) with hepatic microsomes from preclinical species (e.g., rat, dog) or humans. xenotech.com The reaction requires cofactors like NADPH to initiate the metabolic process. nih.gov Aliquots are taken at various time points, the reaction is stopped, and the concentration of the remaining parent drug is measured, usually by LC-MS/MS. p-Fluoro Prasugrel-d4 (hydrochloride) serves as an ideal internal standard in this assay, added during the sample workup to ensure accurate quantification by correcting for variations in sample processing and instrument response.

The rate of disappearance of the parent compound is used to calculate key parameters such as the in vitro half-life (t½) and intrinsic clearance (Clint), which help predict the in vivo hepatic clearance of the drug. xenotech.com

Influence of Deuteration and Fluorination: Deuteration, the replacement of hydrogen with its heavier isotope deuterium, is a strategy used to improve a drug's metabolic profile. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If the C-H bond cleavage is the rate-limiting step in a drug's metabolism, substituting it with a C-D bond can slow down the metabolic process, an effect known as the "kinetic isotope effect." This can lead to a longer half-life and improved bioavailability. nih.gov

Fluorination is another common strategy in drug design to block metabolically labile sites. nih.gov The introduction of a fluorine atom can prevent oxidative metabolism at that position. However, the stability of C-F bonds can be context-dependent; for instance, allylic fluorine atoms have been shown to be susceptible to enzymatic hydrolysis in some cases. nih.gov The specific placement of fluorine in p-Fluoro Prasugrel-d4 is designed to investigate or block potential sites of metabolism on the phenyl ring.

Table 1: Representative Data from a Metabolic Stability Assay in Human Liver Microsomes This table illustrates typical data generated in such an assay. The values are hypothetical and for methodological demonstration purposes.

| Compound | Incubation Time (min) | % Parent Remaining | In Vitro t½ (min) | Intrinsic Clearance (Clint, µL/min/mg protein) |

|---|---|---|---|---|

| Prasugrel (B1678051) Analog | 0 | 100 | 25 | 27.7 |

| 5 | 87 | |||

| 15 | 65 | |||

| 30 | 41 | |||

| 60 | 15 |

Application in Preclinical Pharmacological Research Models (Methodological Focus, Excluding Human Data)

Stable isotope-labeled compounds are indispensable in preclinical animal models for defining a drug's disposition and target engagement.

Use as a Tracer for Tissue Distribution Studies (Methodology only)

Understanding where a drug and its metabolites distribute in the body is fundamental to pharmacology and toxicology.

Methodology: Tissue distribution studies are typically conducted in preclinical species (e.g., rats or mice). A common method involves administering the unlabeled drug, followed by a microdose of a labeled version, such as a radiolabeled or stable isotope-labeled compound. However, a more direct approach for quantitative analysis is to administer the labeled compound and measure its concentration in various tissues at different time points.

After administration of a compound like p-Fluoro Prasugrel-d4, animals are euthanized at set times. Tissues of interest (e.g., liver, kidney, brain, heart) are harvested, homogenized, and the drug concentration is quantified using a validated LC-MS/MS method. The deuteration (d4) provides a distinct mass signature, allowing it to be easily distinguished from endogenous compounds and quantified with high sensitivity and specificity. This allows for the determination of the extent and rate of drug distribution to different organs, which is crucial for understanding the drug's site of action and potential for off-target effects.

Investigation of Receptor Binding Dynamics using Deuterated Analogs (Methodology only)

Deuterated compounds can be used to study the dynamics of ligand-receptor interactions. Prasugrel's active metabolite irreversibly binds to the P2Y12 receptor on platelets. nih.gov

Methodology: While radioligand binding assays are a traditional method, newer techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) provide more detailed information on receptor dynamics. nih.govresearchgate.net In HDX-MS, a receptor is incubated in a deuterated buffer (D₂O). The rate at which backbone amide hydrogens exchange with deuterium is measured by mass spectrometry. researchgate.net This exchange rate is sensitive to the protein's local conformation and solvent accessibility.

By comparing the deuterium uptake of the receptor in its unbound state versus when it is bound to a ligand (like the active metabolite of a prasugrel analog), researchers can identify regions of the receptor that become more or less flexible upon binding. researchgate.net This can reveal the precise binding site and allosteric changes induced by the ligand. promega.com Using a deuterated analog like p-Fluoro Prasugrel-d4 as the ligand itself is less common in HDX-MS, but the principles of deuteration are central to the technique. The primary utility of deuterated ligands in this context is often as internal standards for quantifying unlabeled ligands in competitive binding assays or to probe kinetic isotope effects in binding if the C-D bond is involved in a rate-limiting binding step. mdpi.com

Role in Impurity Profiling and Reference Standard Development for Prasugrel and its Metabolites

The purity of an active pharmaceutical ingredient (API) is critical for safety and efficacy. p-Fluoro Prasugrel-d4 (hydrochloride) is primarily manufactured for use as a reference standard. acanthusresearch.com

Methodology: During the synthesis of Prasugrel and in the final drug product, various impurities can form. synzeal.com Regulatory agencies require that these impurities be identified, quantified, and controlled. The methodology involves using highly characterized reference standards for both the API and its known impurities.

Analytical techniques like High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), are used to separate and detect impurities. A stable isotope-labeled compound like p-Fluoro Prasugrel-d4 serves as an excellent internal standard for the quantification of Prasugrel, its metabolites (such as R-138727 or R-95913), and its impurities in various matrices. nih.govtlcstandards.com By adding a known amount of the deuterated standard to a sample, any variability during sample extraction, preparation, and analysis can be normalized, leading to highly accurate and precise quantification of the target analyte. medchemexpress.com This is essential for quality control during manufacturing and for stability testing of the drug product. synzeal.com

Advanced Research Techniques and Methodological Innovations

High-Resolution Mass Spectrometry for Metabolite Identification and Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the detailed analysis of drug metabolites. In the context of p-Fluoro Prasugrel-d4 (hydrochloride), HRMS offers the precision required to distinguish between the deuterated parent compound and its various metabolic products, as well as to differentiate them from endogenous molecules. The biotransformation of prasugrel (B1678051), the non-deuterated analogue, is complex, involving an initial hydrolysis by carboxylesterases followed by oxidation via cytochrome P450 (CYP) enzymes to form its active metabolite. researchgate.netnih.gov

The initial hydrolysis of p-Fluoro Prasugrel-d4 would yield a deuterated intermediate thiolactone metabolite. Subsequent CYP-mediated oxidation, primarily by CYP3A4 and CYP2B6, would then generate the deuterated active metabolite. scilit.comthoracickey.com HRMS, often coupled with liquid chromatography (LC-MS/MS), can accurately measure the mass-to-charge ratio (m/z) of these metabolites, allowing for the confident identification of their elemental composition. nih.govnih.govahajournals.org

For instance, the four deuterium (B1214612) atoms in p-Fluoro Prasugrel-d4 introduce a mass shift that is readily detectable by HRMS. This isotopic labeling is invaluable for distinguishing drug-related material from the biological matrix. Tandem mass spectrometry (MS/MS) experiments can further elucidate the structure of these metabolites. By inducing fragmentation of the isolated metabolite ions, characteristic fragment patterns are produced. The deuterium atoms can be strategically placed on the molecule to probe specific metabolic pathways. For example, if the deuteration is at a site of metabolism, the resulting kinetic isotope effect can alter the metabolite profile, leading to the formation of different metabolites or altered ratios of existing ones, all of which can be monitored and quantified by HRMS.

Table 1: Hypothetical High-Resolution Mass Data for p-Fluoro Prasugrel-d4 and its Key Metabolites

| Compound/Metabolite Name | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Key Diagnostic Fragment Ions (m/z) in MS/MS |

| p-Fluoro Prasugrel-d4 | C₂₀H₁₆D₄FNO₃S | 377.1518 | Varies with d4 position |

| Intermediate Metabolite (Thiolactone)-d4 | C₁₃H₈D₄FNO₂S | 281.0803 | Varies with d4 position |

| Active Metabolite-d4 | C₁₅H₁₂D₄FNO₃S | 325.0908 | Varies with d4 position |

| Inactive Metabolite (R-119251)-d4 | C₁₅H₁₀D₄FNO₄S | 339.0701 | Varies with d4 position |

| Inactive Metabolite (R-106583)-d4 | C₁₅H₁₂D₄FNO₅S | 355.0650 | Varies with d4 position |

This table is interactive. Users can sort the data by clicking on the column headers.

Quantitative Imaging Techniques using Isotope-Labeled Compounds (e.g., PET, SPECT - Methodological Potential)

Quantitative imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) offer the potential to non-invasively visualize and quantify the distribution and kinetics of drug molecules and their metabolites in vivo. While deuterium itself is not directly imaged by PET or SPECT, p-Fluoro Prasugrel-d4 can be further labeled with a positron-emitting (e.g., Carbon-11, Fluorine-18) or gamma-emitting (e.g., Technetium-99m) isotope to create a radiotracer.

The methodological potential for such a dual-labeled agent is significant. The deuterium labeling can be used to alter the metabolic profile, for instance, to slow the rate of a particular metabolic pathway. nih.govnih.gov This can lead to changes in the concentration and residence time of the parent drug or a specific metabolite in target tissues. By then incorporating a PET or SPECT isotope, these altered pharmacokinetics can be imaged.

For example, a version of p-Fluoro Prasugrel-d4 labeled with Carbon-11 could be used in PET studies to investigate how the deuterium substitution affects the compound's passage to the liver, its rate of conversion to the active metabolite, and the binding of this active metabolite to its target, the P2Y12 receptor on platelets. thoracickey.com Comparing the PET imaging data from a C-11 labeled version of prasugrel with a C-11 labeled version of p-Fluoro Prasugrel-d4 could provide direct visual and quantitative evidence of the deuterium isotope effect in a living system. This could be particularly insightful for understanding how these isotopic modifications might influence the efficacy and duration of action at the site of interest, such as in arterial thrombi.

Computational Chemistry and Molecular Modeling Approaches for Deuterium Effects

Computational chemistry and molecular modeling are powerful tools for predicting and rationalizing the effects of isotopic substitution on the behavior of a molecule. These in silico methods can provide insights that are difficult to obtain through experimental means alone.

The primary kinetic isotope effect (KIE) of deuterium substitution occurs when a C-H bond is cleaved in the rate-determining step of a reaction. The C-D bond is stronger than the C-H bond, and thus requires more energy to break, leading to a slower reaction rate. Computational methods, such as Density Functional Theory (DFT), can be used to model the transition states of metabolic reactions and predict the magnitude of the KIE.

For p-Fluoro Prasugrel-d4, the key metabolic activation step is the CYP-mediated oxidation of the thiolactone intermediate. researchgate.netscilit.com By modeling the interaction of this intermediate with the active site of enzymes like CYP3A4 or CYP2B6, researchers can identify the likely sites of oxidation. If deuteration is at one of these sites, the model can predict a significant KIE, suggesting that this metabolic pathway will be attenuated. This can be used to strategically design deuterated analogues that have a more favorable pharmacokinetic profile, for example, by reducing the rate of formation of an inactive or unwanted metabolite. nih.govnih.gov

Structure-Metabolism Relationship (SMR) studies aim to establish a correlation between the chemical structure of a compound and its metabolic fate. For deuterated analogs, these studies focus on how the position and number of deuterium atoms influence metabolic stability and pathways. By combining experimental data from in vitro metabolism studies with computational modeling, a clearer picture of the SMR can be developed.

In the case of p-Fluoro Prasugrel-d4, molecular dynamics simulations could be employed to study the binding of the deuterated intermediate metabolite within the active site of various CYP enzymes. nih.gov These simulations can reveal how the subtle changes in vibrational modes due to deuteration might affect the binding orientation and affinity of the substrate. Such studies have been used to understand the interactions of prasugrel's metabolites with their targets. nih.gov This information, when combined with experimental metabolic data for a series of specifically deuterated analogs, can lead to robust SMR models. These models can then be used to predict the metabolic profiles of new, un-synthesized deuterated derivatives, thereby guiding the design of compounds with optimized metabolic properties.

Future Research Directions and Unexplored Avenues

Development of Novel Deuterated Prasugrel (B1678051) Analogs for Specific Research Objectives

The development of novel deuterated analogs of prasugrel, inspired by compounds like p-Fluoro Prasugrel-d4, is a fertile ground for research aimed at refining antiplatelet therapy. The primary objective of such endeavors would be to modulate the metabolic fate of prasugrel to enhance its therapeutic index.

Research Focus and Potential Objectives:

Targeted Metabolic Slowdown: By strategically placing deuterium (B1214612) atoms at sites of metabolism, researchers can slow down the rate of specific metabolic reactions due to the kinetic isotope effect. scienceopen.comnih.gov This could lead to the development of prasugrel analogs with a more predictable and sustained release of the active metabolite, R-138727. nih.govdrugbank.com

Reduced Metabolite-Driven Variability: Prasugrel undergoes complex metabolism, and inter-individual differences in enzyme activity can lead to variable clinical responses. nih.gov Deuterated analogs could be designed to favor the primary activation pathway over the formation of inactive or potentially off-target metabolites, thereby reducing pharmacokinetic variability.

Enhanced Bioavailability: Studies on related thienopyridines, like clopidogrel (B1663587), have shown that deuteration can increase the formation of the desired active metabolite. nih.gov A similar approach with novel prasugrel analogs could lead to greater bioavailability of the active compound, potentially allowing for different therapeutic strategies.

The synthesis and evaluation of a library of deuterated prasugrel analogs would be a key activity in this research area. The table below outlines potential deuterated analogs and their specific research objectives.

| Deuterated Prasugrel Analog | Potential Research Objective |

| Prasugrel-d4 (deuteration on the cyclopropyl (B3062369) ring) | To investigate the role of cyclopropyl ring metabolism in the overall clearance of the drug. |

| Prasugrel-d3 (deuteration on the acetate (B1210297) methyl group) | To study the impact of esterase-mediated hydrolysis on the prodrug's stability and activation. |

| Prasugrel-d2 (deuteration on the piperidine (B6355638) ring) | To explore the influence of piperidine ring oxidation on the formation of inactive metabolites. nih.gov |

Exploration of Deuterium's Influence on Prodrug Activation Mechanisms beyond P450 Enzymes

While the role of cytochrome P450 (CYP) enzymes in the activation of prasugrel is well-established, the influence of deuterium on other enzymatic and non-enzymatic processes involved in its activation is a largely unexplored area. nih.govdrugbank.com p-Fluoro Prasugrel-d4 can serve as a tool to dissect these nuanced mechanisms.

Key Areas for Investigation:

Esterase-Mediated Hydrolysis: Prasugrel is initially hydrolyzed by esterases to an intermediate metabolite. drugbank.com The kinetic isotope effect of deuterium substitution near the ester group could be studied to understand the rate-limiting steps in this initial activation phase.

Non-Enzymatic Conversion: The chemical stability of the thienopyridine ring system is crucial for its subsequent enzymatic oxidation. The presence of deuterium could subtly alter the electronic properties of the molecule, potentially influencing its stability and non-enzymatic degradation pathways.

Transporter Interactions: The absorption and distribution of prasugrel and its metabolites are mediated by various drug transporters. Isotopic labeling could be used in sophisticated transport assays to investigate whether deuterium substitution affects the affinity or transport kinetics of the compound with these transporters.

Research in this area would necessitate a combination of in vitro enzymatic assays using purified human esterases and cellular models expressing specific drug transporters.

Application in Advanced Ex Vivo and In Vitro Pharmacodynamic Models (Methodological Focus)

The use of p-Fluoro Prasugrel-d4 (hydrochloride) and other deuterated analogs in advanced pharmacodynamic models offers significant methodological advantages, primarily in enhancing the accuracy and reliability of experimental data.

Methodological Enhancements:

Internal Standards in Mass Spectrometry: The most immediate application of p-Fluoro Prasugrel-d4 is as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-mass spectrometry (LC-MS) assays. kcasbio.comnih.gov The use of a SIL-IS is considered the gold standard in bioanalysis as it co-elutes with the unlabeled analyte and experiences similar matrix effects, leading to more precise and accurate quantification of the drug and its metabolites in complex biological matrices like plasma. kcasbio.com

Metabolite Profiling: In ex vivo studies using human platelets or in vitro metabolic systems, deuterated prasugrel analogs can be used to trace the formation of various metabolites. By comparing the metabolic profiles of deuterated and non-deuterated versions, researchers can gain a clearer understanding of metabolic pathways and how they might be altered. nih.gov

Receptor Occupancy Studies: Advanced techniques could employ deuterated active metabolites to quantify the extent and duration of P2Y12 receptor occupancy on platelets. This would provide a direct measure of the pharmacodynamic effect at the molecular target.

The table below summarizes the methodological advantages of using deuterated compounds in these models.

| Experimental Model | Methodological Application of Deuterated Compound | Advantage |

| Ex vivo platelet aggregation assays | Quantification of active metabolite using p-Fluoro Prasugrel-d4 as an internal standard. | Increased accuracy and precision of pharmacodynamic measurements. nih.gov |

| In vitro metabolism with human liver microsomes | Tracing the formation of specific metabolites from a deuterated prasugrel analog. | Clearer delineation of metabolic pathways and identification of sites of metabolic modification. nih.gov |

| Cell-based receptor binding assays | Use of a deuterated active metabolite to measure receptor binding affinity and kinetics. | Precise quantification of target engagement without interference from endogenous compounds. |

Contribution to Understanding Molecular Mechanisms of Action through Isotopic Labeling (Theoretical)

Beyond its practical applications, the isotopic labeling in p-Fluoro Prasugrel-d4 provides a theoretical framework to deepen our understanding of the molecular mechanisms of drug action.

Theoretical Contributions:

Probing Enzyme-Substrate Interactions: The kinetic isotope effect is not merely a tool to slow metabolism but also a sensitive probe of the transition state of an enzyme-catalyzed reaction. nih.gov By measuring the KIE for different deuterated prasugrel analogs with various CYP isoforms, researchers can infer details about the geometry of the enzyme's active site and the mechanism of C-H bond cleavage. acs.org

Elucidating Reaction Mechanisms: The magnitude of the deuterium isotope effect can help distinguish between different potential reaction mechanisms. For example, a large KIE would support a mechanism where C-H bond breaking is the rate-determining step. nih.gov

Mapping Allosteric Effects: The strategic placement of deuterium could be used to investigate allosteric interactions within the P2Y12 receptor. Subtle changes in the vibrational modes of the drug molecule due to isotopic substitution could potentially influence its binding kinetics and the conformational changes it induces in the receptor, providing insights into the allosteric modulation of receptor function.

This theoretical work would involve a close interplay between experimental measurements of kinetic isotope effects and computational modeling, such as quantum mechanical calculations of transition state structures.

Q & A

Q. What are the recommended analytical techniques for characterizing the structural integrity and isotopic purity of p-Fluoro Prasugrel-d4 (hydrochloride)?

Methodological Answer: Utilize a combination of high-resolution mass spectrometry (HRMS) to confirm the molecular weight and deuterium incorporation (>99% isotopic purity), nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) to verify the fluorinated aromatic ring and stereochemistry, and X-ray diffraction (XRD) for crystalline structure validation. For isotopic labeling, compare deuterium retention in active metabolites using LC-MS/MS under varying pH conditions to assess stability .

Q. How can researchers design synthetic routes for p-Fluoro Prasugrel-d4 (hydrochloride) to ensure reproducibility?

Methodological Answer: Optimize deuteration at specific positions (e.g., methyl or cyclopropyl groups) via catalytic exchange or deuterated precursor incorporation. Use controlled reaction conditions (e.g., anhydrous HCl in THF at 0–5°C) to prevent deuteration loss. Monitor reaction progress with in-line FTIR to track carbonyl intermediates and quench reactions at >95% conversion. Purify via recrystallization in acetone/HCl to isolate diastereomers, validated by chiral HPLC .

Advanced Research Questions

Q. How does the presence of concomitant polymorphism in p-Fluoro Prasugrel-d4 (hydrochloride) impact crystallization processes, and how can this be controlled experimentally?

Methodological Answer: Polymorphs (Form I/II) arise from differing nucleation kinetics influenced by supersaturation ratios. Use in situ monitoring with ATR-FTIR to track HCl addition rates and FBRM to detect particle size changes. Adjust cooling rates (0.1–0.5°C/min) and solvent composition (e.g., ethanol/water mixtures) to favor the thermodynamically stable Form I. Calculate interfacial energies (γ ≈ 1.2–1.8 mJ/m²) to predict dominant polymorph formation under varying temperatures (20–40°C) .

Q. What experimental strategies resolve contradictions in metabolic stability data between p-Fluoro Prasugrel-d4 and its non-deuterated analog?

Methodological Answer: Conduct comparative in vitro assays using human liver microsomes (HLMs) with NADPH cofactors, measuring half-life (t½) and intrinsic clearance (CLint). For deuterated analogs, assess deuterium kinetic isotope effects (KIE) via LC-MS/MS quantification of active metabolites (e.g., R-138727-d4). Control for CYP450 isoform specificity (e.g., CYP3A4 vs. CYP2B6) using isoform-selective inhibitors. Reconcile discrepancies by correlating deuterium positioning with metabolic shielding effects .

Q. How does the p-fluoro substituent influence receptor binding kinetics in platelet aggregation studies?

Methodological Answer: Perform surface plasmon resonance (SPR) assays with immobilized P2Y12 receptors to measure binding affinity (KD). Compare p-Fluoro Prasugrel-d4 with non-fluorinated analogs to quantify fluorination effects on hydrophobic interactions. Use molecular docking simulations (e.g., AutoDock Vina) to model steric and electronic impacts of the p-fluoro group on active site residues (e.g., Tyr105, His187). Validate with in vitro platelet-rich plasma (PRP) assays measuring IC50 for ADP-induced aggregation .

Q. What methodologies ensure compliance with pharmacopeial standards (e.g., USP) for p-Fluoro Prasugrel-d4 (hydrochloride) in preclinical studies?

Methodological Answer: Align with USP monographs by validating water content (<0.5% via Karl Fischer titration), residual solvents (GC-MS for acetone/THF < 500 ppm), and chiral purity (>99.5% via chiral HPLC). For deuterated analogs, include isotopic purity certificates from suppliers and cross-validate with ¹H NMR deuterium absence checks. Document batch-specific polymorph ratios using PXRD to meet regulatory specifications .

Methodological Challenges & Solutions

Q. How can researchers address diastereomer separation challenges during the synthesis of p-Fluoro Prasugrel-d4 (hydrochloride)?

Methodological Answer: Employ simulated moving bed (SMB) chromatography with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve diastereomers. Optimize mobile phase composition (heptane/ethanol with 0.1% trifluoroacetic acid) and temperature (25–30°C) to enhance resolution. Confirm enantiomeric excess (ee) via circular dichroism (CD) spectroscopy and correlate with in vivo activity differences .

Q. What in situ analytical tools are critical for monitoring reactive crystallization of p-Fluoro Prasugrel-d4 (hydrochloride)?

Methodological Answer: Implement Raman spectroscopy to track polymorph-specific vibrational modes (e.g., 1670 cm⁻¹ for Form I vs. 1695 cm⁻¹ for Form II). Pair with FBRM to detect nucleation events (particle counts >10³/mL) and ATR-FTIR for real-time HCl consumption rates. Use multivariate analysis (PLS regression) to predict crystallization endpoints and prevent solvent-mediated phase transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.